molecular formula C17H17N3O5 B3020344 Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034207-89-9

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3020344
CAS No.: 2034207-89-9
M. Wt: 343.339
InChI Key: OWFVZFLZAYIQLU-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound is known to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound also acts on the opioid receptors in the brain, which further enhances its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. The compound has been found to possess significant anti-inflammatory and analgesic properties, which make it a potential treatment option for chronic pain and inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, the compound has certain limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. One potential area of investigation is the development of more potent and selective COX inhibitors that can be used for the treatment of chronic pain and inflammatory disorders. Another area of research is the investigation of the compound's potential as a treatment option for other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and safety.

Synthesis Methods

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves a series of chemical reactions that are carried out under controlled conditions. The most commonly used method involves the reaction of 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine with 2,3-dihydrobenzo[d][1,3]dioxol-5-ylmethanone in the presence of a suitable catalyst.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in drug development. Research has shown that the compound possesses significant anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-15-16(19-6-5-18-15)25-12-4-7-20(9-12)17(21)11-2-3-13-14(8-11)24-10-23-13/h2-3,5-6,8,12H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFVZFLZAYIQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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